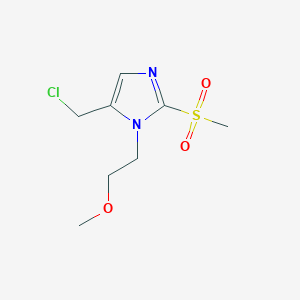
2-(1H-Pyrrol-2-yl)-ethylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-2-yl)-ethylamine oxalate, also known as 2-PEA oxalate, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in research. This compound has been used in laboratory experiments as a reagent, catalyst, and inhibitor, and has been studied for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate has been used in a variety of scientific research applications, including as a reagent, catalyst, and inhibitor. As a reagent, it has been used in the synthesis of a variety of compounds, and as a catalyst, it has been used in the synthesis of pharmaceuticals. As an inhibitor, it has been used to study the effects of various compounds on enzyme activity. In addition, 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate has been used in studies of cell signaling and gene expression.
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as pyrroles, which are aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .
Mode of Action
It is known that this compound can be used in the preparation of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations .
Biochemical Pathways
The compound’s involvement in the synthesis of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones suggests that it may play a role in the biochemical pathways related to these compounds .
Result of Action
Its role in the synthesis of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones suggests that it may have a significant impact on the molecular and cellular processes related to these compounds .
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without degradation. In addition, it is relatively non-toxic and has been shown to have minimal side effects in laboratory animals. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research involving 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate. One area of research that could be explored is the potential applications of 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate in the treatment of metabolic disorders. Additionally, further research could be conducted to explore the potential applications of 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate in the treatment of inflammation and oxidative stress. Additionally, further research could be conducted to explore the potential applications of 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate in gene therapy and cell signaling. Finally, further research could be conducted to explore the potential toxicity of 2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate in humans.
Méthodes De Synthèse
2-(1H-Pyrrol-2-yl)-ethylamine oxalate oxalate can be synthesized from 2-pyrrolidin-2-yl-ethylamine and oxalic acid. The synthesis process begins with the reaction of 2-pyrrolidin-2-yl-ethylamine with oxalic acid in an aqueous solution. This reaction results in the formation of 2-pyrrolidin-2-yl-ethylamine oxalate, which is then isolated and purified by recrystallization. This method of synthesis is relatively simple and can be easily scaled up to produce larger quantities of the compound.
Propriétés
IUPAC Name |
oxalic acid;2-(1H-pyrrol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.C2H2O4/c7-4-3-6-2-1-5-8-6;3-1(4)2(5)6/h1-2,5,8H,3-4,7H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKWYQXXJQAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-2-yl)ethanamine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


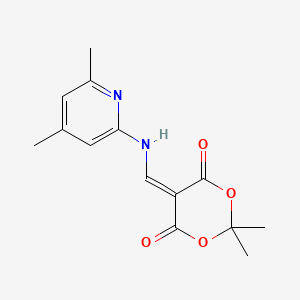
![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)


![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
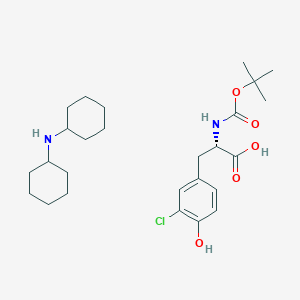


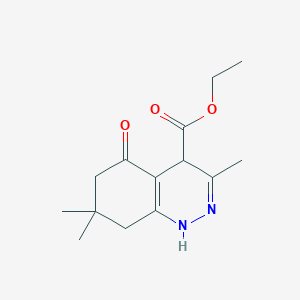
![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
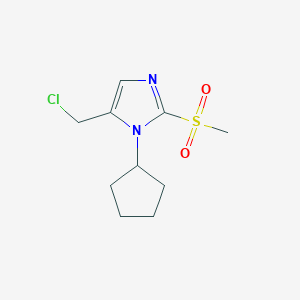
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
